(3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinolin-2-ium-3-carboxylate
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Overview
Description
(3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinolin-2-ium-3-carboxylate is a chiral compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a hydroxyl group and a carboxylate group in its structure makes it an interesting molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinolin-2-ium-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the appropriate isoquinoline derivative.
Hydroxylation: Introduction of the hydroxyl group at the 7th position can be achieved through selective hydroxylation reactions.
Carboxylation: The carboxylate group is introduced at the 3rd position through carboxylation reactions, often using carboxylating agents under controlled conditions.
Chirality Induction: The (3R) configuration is ensured through the use of chiral catalysts or chiral starting materials.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carboxylate group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
(3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinolin-2-ium-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinolin-2-ium-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in inflammation, neurotransmission, and cell signaling.
Comparison with Similar Compounds
- (3R)-7-nitro-1,2,3,4-tetrahydroisoquinolin-3-ylmethanol
- (3R)-N-(4-chlorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide
Comparison:
- Structural Differences: The presence of different functional groups (e.g., nitro, chlorophenyl, sulfonamide) distinguishes these compounds from (3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinolin-2-ium-3-carboxylate.
- Biological Activity: Each compound exhibits unique biological activities due to the differences in their functional groups and molecular interactions.
- Applications: While all these compounds have potential therapeutic applications, their specific uses may vary based on their unique properties and mechanisms of action.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinolin-2-ium-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKCRLDSCSWXML-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C([NH2+]CC2=C1C=CC(=C2)O)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([NH2+]CC2=C1C=CC(=C2)O)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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